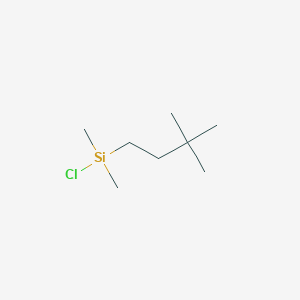
2-(Carbomethoxy)éthyltriméthoxysilane
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-(Carbomethoxy)ethyltrimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules and surfaces for various biological assays.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in coatings, adhesives, and sealants to improve their performance and durability.
Mécanisme D'action
Target of Action
The primary target of 2-(Carbomethoxy)ethyltrimethoxysilane is cellulose nanocrystals (CNCs) . CNCs are valuable nanomaterials obtained from renewable resources. Their properties make them suitable for a wide range of applications, including polymer reinforcement .
Mode of Action
2-(Carbomethoxy)ethyltrimethoxysilane interacts with its targets, the CNCs, by modifying their surface . Due to the highly hydrophilic character of CNCs, it is necessary to modify their surface with non-polar functional groups before their incorporation into a hydrophobic polymer matrix . The functionality was introduced onto the CNCs by using 2-(Carbomethoxy)ethyltrimethoxysilane as a silane coupling agent .
Biochemical Pathways
The biochemical pathway affected by 2-(Carbomethoxy)ethyltrimethoxysilane involves the functionalization of CNCs . This process optimizes the amount of silane for functionalization, which in turn affects the crystalline structure of the functionalized CNCs .
Pharmacokinetics
Its physical and chemical properties such as boiling point (75°c at 15mmHg), density (1069 g/mL), and refractive index (1410 at 20°C) have been reported .
Result of Action
The result of the action of 2-(Carbomethoxy)ethyltrimethoxysilane is the modification of the surface of CNCs . This modification allows the CNCs to be incorporated into a hydrophobic polymer matrix, enhancing their utility in various applications .
Action Environment
The action of 2-(Carbomethoxy)ethyltrimethoxysilane can be influenced by environmental factors. For instance, the silanization of the CNCs was performed in choline lactate, an ionic liquid derived from renewable resources, as a reaction medium . This method has been shown to be an alternative for the dispersion and silanization of the CNCs without the addition of an external catalyst .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Carbomethoxy)ethyltrimethoxysilane can be synthesized through the reaction of trimethoxysilane with methyl acrylate under controlled conditions. The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 2-(Carbomethoxy)ethyltrimethoxysilane involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carbomethoxy)ethyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Condensation: It can react with other silanes or silanols to form siloxane networks.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at neutral or slightly acidic pH.
Condensation: Catalysts such as acids or bases can be used to promote the reaction.
Substitution: Various nucleophiles can be used to replace the methoxy groups.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane networks.
Substitution: Functionalized silanes with different organic groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltrimethoxysilane: Similar in structure but lacks the carbomethoxy group.
Vinyltrimethoxysilane: Contains a vinyl group instead of the carbomethoxy group.
Phenyltrimethoxysilane: Contains a phenyl group instead of the carbomethoxy group.
Uniqueness
2-(Carbomethoxy)ethyltrimethoxysilane is unique due to its carbomethoxy group, which provides additional functionality and reactivity compared to other silanes. This makes it particularly useful in applications requiring enhanced adhesion and compatibility between organic and inorganic phases .
Propriétés
IUPAC Name |
methyl 3-trimethoxysilylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O5Si/c1-9-7(8)5-6-13(10-2,11-3)12-4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLTZAGUXSAJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436653 | |
| Record name | AG-H-04390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76301-00-3 | |
| Record name | AG-H-04390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbmethoxyethyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)


![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1588717.png)









